Cas no 2138262-12-9 (2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid)

2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid
- EN300-731230
- 2138262-12-9
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- インチ: 1S/C10H14N2O3/c1-3-4-9(10(14)15)12-7(2)5-8(6-13)11-12/h5-6,9H,3-4H2,1-2H3,(H,14,15)
- InChIKey: AGHSXVGXDXGCFJ-UHFFFAOYSA-N
- SMILES: OC(C(CCC)N1C(C)=CC(C=O)=N1)=O
計算された属性
- 精确分子量: 210.10044231g/mol
- 同位素质量: 210.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 245
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.2Ų
- XLogP3: 1.4
2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-731230-1.0g |
2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid |
2138262-12-9 | 1g |
$0.0 | 2023-06-07 |
2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acidに関する追加情報
Comprehensive Analysis of 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid (CAS No. 2138262-12-9)
The compound 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid (CAS No. 2138262-12-9) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This pyrazole derivative is characterized by its unique structural features, including a formyl group and a pentanoic acid moiety, which make it a valuable intermediate in the synthesis of more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to interact with various biological targets.
In recent years, the demand for heterocyclic compounds like 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid has surged due to their versatility in medicinal chemistry. The pyrazole ring is a common scaffold in many FDA-approved drugs, and modifications to this core structure can lead to compounds with enhanced bioactivity. The presence of the formyl group in this molecule opens up possibilities for further chemical transformations, such as condensation reactions, which are critical in the development of novel therapeutics.
One of the most frequently searched questions in the field of organic chemistry is: "What are the applications of pyrazole derivatives in drug development?" This compound, with its CAS No. 2138262-12-9, serves as a prime example of how pyrazole-based molecules can be tailored for specific biological activities. Its pentanoic acid side chain also contributes to its solubility and pharmacokinetic properties, making it a promising candidate for further study.
The synthesis of 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid involves multi-step organic reactions, often starting from readily available precursors. Researchers have explored various catalytic methods to optimize the yield and purity of this compound. Given the growing interest in green chemistry, there is also a focus on developing environmentally friendly synthesis routes for such heterocyclic intermediates.
Another hot topic in the scientific community is the role of small molecule inhibitors in targeting specific enzymes or receptors. The structural features of 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid suggest it could be modified to act as an inhibitor for certain biological pathways. This aligns with the broader trend of precision medicine, where compounds are designed to interact with highly specific molecular targets.
From an industrial perspective, the scalability of producing 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid is a key consideration. Companies specializing in custom synthesis and contract research often seek efficient and cost-effective methods to manufacture such compounds in bulk. The CAS No. 2138262-12-9 is frequently referenced in patents and technical literature, underscoring its commercial relevance.
In conclusion, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid represents a fascinating area of study at the intersection of organic chemistry and drug discovery. Its unique structure and potential applications make it a compound of interest for researchers and industry professionals alike. As the field continues to evolve, this molecule may play a pivotal role in the development of next-generation therapeutics.
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